
Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-aminophenyl group at position 3 and an ethoxycarbonyl moiety at position 3. The amino group (-NH₂) on the phenyl ring confers electron-donating properties, influencing the compound’s electronic structure, solubility, and reactivity.
Preparation Methods
Synthesis of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate as a Key Intermediate
The precursor for the target compound is typically Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate, which is synthesized via the following steps:
Formation of Hydrazide Intermediate: Ethyl 4-nitrobenzoate is reacted with hydrazine hydrate in ethanol under reflux conditions to yield the corresponding hydrazide.
Cyclization to Oxadiazole: The hydrazide intermediate is then cyclized using carbon disulfide and potassium hydroxide in ethanol under reflux. This step forms the 1,2,4-oxadiazole ring.
The overall reaction sequence can be summarized as:
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Ethyl 4-nitrobenzoate + Hydrazine hydrate | Reflux in ethanol | Ethyl 4-nitrobenzohydrazide |
2 | Hydrazide + Carbon disulfide + KOH | Reflux in ethanol | Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate |
This method provides a reliable route to the nitro-substituted oxadiazole intermediate with good yields and purity.
Reduction of the Nitro Group to Amino Group
The critical transformation to obtain Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate is the selective reduction of the nitro group on the phenyl ring to an amine without affecting the oxadiazole ring or the ester functionality.
Reagent/Conditions | Outcome | Notes and Key Findings |
---|---|---|
Hydrogen gas with Pd/C catalyst (10% wt), ethanol, room temperature | Complete and selective reduction to amine | Maintains the integrity of the oxadiazole ring; high selectivity; preferred method for scale-up and purity. |
Zinc and hydrochloric acid, reflux | Partial reduction with side reactions | Less selective; competing hydrolysis of the ester group observed; requires careful control of conditions. |
Mechanistic Insight: Catalytic hydrogenation proceeds via adsorption of hydrogen onto the palladium surface, followed by electron transfer to the nitro group, reducing it stepwise to the amino group. This method avoids harsh acidic conditions that could hydrolyze the ester or degrade the oxadiazole ring.
Alternative Synthetic Routes and Related Oxadiazole Derivatives
While the above method is the most direct for preparing this compound, related synthetic approaches for oxadiazole derivatives provide useful insights:
Hydrazinolysis and Cyclization: Other studies describe the preparation of hydrazide intermediates by hydrazinolysis of ethyl esters followed by cyclization with aromatic acids in the presence of phosphorus oxychloride to form 1,3,4-oxadiazoles, a closely related heterocyclic system. These methods use reflux in dry acetone or ethanol and involve neutralization and recrystallization steps to purify the products.
Use of Hydrazine Monohydrate and Carbon Disulfide: In some protocols, hydrazine monohydrate reacts with ethyl esters to form hydrazides, which are then treated with carbon disulfide and potassium hydroxide under reflux to form mercapto-substituted oxadiazole derivatives. Subsequent functionalization involves substitution reactions with chloro aryl derivatives in the presence of potassium carbonate.
These related methodologies reinforce the importance of hydrazide intermediates and cyclization steps in oxadiazole synthesis and provide alternative functional group manipulations that might be adapted for the target compound.
Summary Table of Preparation Methods
Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
---|---|---|---|---|
1 | Hydrazide formation | Ethyl 4-nitrobenzoate + hydrazine hydrate, reflux in ethanol | Ethyl 4-nitrobenzohydrazide | Key intermediate for oxadiazole formation |
2 | Cyclization | Carbon disulfide + KOH, reflux in ethanol | Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | Formation of 1,2,4-oxadiazole ring |
3 | Nitro group reduction | H₂, Pd/C (10%), ethanol, room temperature | This compound | Selective reduction, preserves ester and ring |
4 | (Alternative) Reduction | Zn/HCl, reflux | Partial reduction with side reactions | Less selective, risk of ester hydrolysis |
Research Findings and Practical Considerations
The catalytic hydrogenation method using Pd/C is the most effective and widely accepted for converting the nitro group to an amine while preserving the oxadiazole ring and ester group.
The hydrazide intermediate is pivotal; its purity directly influences the cyclization efficiency and final product yield.
Reaction monitoring by thin-layer chromatography (TLC) and recrystallization from ethanol are common purification techniques to ensure product quality.
Side reactions such as ester hydrolysis or incomplete reduction can be minimized by controlling temperature, solvent choice, and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar derivatives, focusing on substituent effects and molecular properties:
Biological Activity
Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 96898-85-0) is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : this compound features an oxadiazole ring, which is known for its various biological properties. The compound can be synthesized through the cyclization of ethyl 4-aminobenzoate with a nitrile oxide intermediate, typically using a base like triethylamine in dichloromethane at room temperature.
Anticancer Properties
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. A study evaluating a series of oxadiazoles reported that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells and HT-29 colon cancer cells. The compounds demonstrated cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like Cisplatin and Doxorubicin .
Table 1: Cytotoxicity Data on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|---|
3e | MDA-MB-231 | 10 | 62.7 |
3e | HT-29 | 50 | 57.7 |
Control | Cisplatin | 15 | N/A |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that oxadiazole derivatives can exhibit activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit enzymes such as methionine aminopeptidase and thymidylate synthase, which are crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Interaction with DNA : Some studies indicate that oxadiazole derivatives may intercalate into DNA structures, leading to disruptions in replication and transcription processes .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of new oxadiazole derivatives for anticancer activity. The results showed that specific structural modifications enhanced cytotoxicity against cancer cell lines while reducing toxicity in normal cells. This highlights the potential for developing targeted therapies with fewer side effects .
Another investigation into antimicrobial properties revealed that certain oxadiazole derivatives exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The study emphasized the role of structural features in determining the antimicrobial efficacy .
Q & A
Q. Basic: What are the common synthetic routes for Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate?
The compound is typically synthesized via cyclization reactions. A validated method involves reacting ethyl oxalyl chloride with hydroxylamine derivatives (e.g., 4-aminophenylhydroxamic acid) under reflux in anhydrous conditions. For example, a related oxadiazole synthesis achieved 93% yield using ethyl oxalyl chloride and N-hydroxyacetamidine in dichloromethane . Key steps include:
- Cyclization : Formation of the oxadiazole ring via nucleophilic attack and dehydration.
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization from ethanol .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization involves:
- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
- Temperature Control : Reflux in aprotic solvents (e.g., THF) minimizes side reactions.
- Purification : Gradient elution in column chromatography (e.g., 25% EtOAc in petroleum ether) improves separation .
Contradictions in yields (e.g., 93% vs. 62% for similar syntheses ) highlight the need to adjust stoichiometry and monitor reaction progress via TLC .
Q. Basic: What spectroscopic methods confirm the compound’s structure?
- NMR : H NMR shows characteristic peaks for the ethyl ester (~1.3 ppm, triplet; ~4.3 ppm, quartet) and aromatic protons (~7.5 ppm, doublet for the aminophenyl group).
- IR : Stretching vibrations for C=O (1730 cm⁻¹) and N-H (3350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 263 (C₁₁H₁₁N₃O₃⁺) .
Q. Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Single-crystal X-ray diffraction using SHELX software confirms bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the oxadiazole N and ester O atoms stabilizes the crystal lattice. Refinement parameters (R-factor < 0.05) ensure accuracy .
Q. Advanced: What mechanistic insights explain substituent effects on reactivity?
The electron-donating 4-aminophenyl group enhances nucleophilicity at the oxadiazole ring’s 3-position, facilitating electrophilic substitutions. Comparative studies with bromophenyl analogs (e.g., Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate ) show slower reaction rates due to bromine’s electron-withdrawing effects. DFT calculations can model charge distribution .
Q. Basic: What safety precautions are required during synthesis?
- Handling : Use gloves and goggles to avoid skin/eye contact.
- Stability : Store in inert conditions (argon atmosphere) to prevent oxidation of the amino group.
- Waste Disposal : Neutralize acidic byproducts before disposal per local regulations .
Q. Advanced: How is the compound evaluated for potential biological activity?
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assay.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl derivatives ) to assess the amino group’s role in binding affinity.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
Q. Advanced: How are computational methods used to predict reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways.
- MD Simulations : Assess solvation effects on stability in aqueous vs. organic solvents .
Q. Advanced: How to resolve contradictions between analytical data (e.g., NMR vs. XRD)?
Properties
IUPAC Name |
ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGIVJXOGPXSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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